molecular formula C18H34O4 B12658295 Dodecyl hydrogen adipate CAS No. 78194-84-0

Dodecyl hydrogen adipate

Cat. No.: B12658295
CAS No.: 78194-84-0
M. Wt: 314.5 g/mol
InChI Key: JBQKDXQJSYBVEN-UHFFFAOYSA-N
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Description

Dodecyl hydrogen adipate (CAS 78194-84-0) is a monoester derived from adipic acid, characterized by a dodecyl (C12) alkyl chain and a free carboxylic acid group.

Properties

CAS No.

78194-84-0

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

6-dodecoxy-6-oxohexanoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-13-16-22-18(21)15-12-11-14-17(19)20/h2-16H2,1H3,(H,19,20)

InChI Key

JBQKDXQJSYBVEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl hydrogen adipate can be synthesized through the esterification reaction between dodecanol and adipic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, dodecanol and adipic acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation column. The ester product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl hydrogen adipate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and adipic acid.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Dodecanol and adipic acid.

    Oxidation: Dodecanoic acid and adipic acid.

    Reduction: Dodecanol and adipic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Applications in Polymer Chemistry

2.1 Plasticizers

Dodecyl hydrogen adipate serves as an effective plasticizer in polyvinyl chloride (PVC) and other polymers. It enhances flexibility, lowers the glass transition temperature, and improves processability. The following table summarizes its role as a plasticizer:

Property This compound Conventional Plasticizers
ViscosityLowVariable
BiodegradabilityYesOften non-biodegradable
Flexibility ImprovementSignificantModerate to High
Thermal StabilityGoodVariable

2.2 Coatings and Adhesives

In coatings, this compound is utilized to improve adhesion and durability. Its compatibility with various resins allows for enhanced performance in protective coatings for automotive and industrial applications.

Biodegradable Materials

This compound is increasingly being explored for use in biodegradable materials. Its incorporation into polymer matrices enhances degradation rates while maintaining mechanical integrity. This is particularly relevant in the development of environmentally friendly packaging solutions.

3.1 Case Study: Biodegradable Films

A study on biodegradable films incorporating this compound demonstrated improved mechanical properties and faster degradation in composting conditions compared to traditional plastics. The following table outlines the performance metrics:

Film Type Tensile Strength (MPa) Degradation Time (Days)
Control (Conventional Plastic)25180
This compound Blend2290

Research Insights

Recent research highlights the potential of this compound in sustainable chemistry. For instance, its use as a surfactant in emulsions has been shown to facilitate the synthesis of nanoparticles with applications in drug delivery systems.

4.1 Case Study: Nanoparticle Synthesis

In a recent study, this compound was used as a stabilizing agent in the synthesis of silver nanoparticles. The nanoparticles exhibited antibacterial properties, making them suitable for medical applications:

  • Synthesis Method: Chemical reduction using this compound as a stabilizer.
  • Outcome: Stable nanoparticles with an average size of 10 nm and significant antibacterial activity against E.coli.

Mechanism of Action

The mechanism of action of dodecyl hydrogen adipate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release dodecanol and adipic acid, which can then participate in various biochemical pathways. The amphiphilic nature of the compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Adipate Esters

Chemical Structure and Molecular Weight
Compound CAS Number Structure Type Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Dodecyl hydrogen adipate 78194-84-0 Monoester C18H34O4 ~314.46 One ester, one carboxylic acid
Di(2-ethylhexyl) adipate (DEHA) 103-23-1 Diester C22H42O4 370.57 Two branched ester groups
Dioctyl adipate 123-79-5 Diester C22H42O4 370.57 Two linear ester groups
Didecyl adipate 105-97-5 Diester C26H50O4 426.68 Two linear C10 ester groups
Oleyl adipate 40677-77-8 Diester C36H68O4 564.93 Two unsaturated C18 ester groups

Key Observations :

  • Monoesters like this compound exhibit lower molecular weights and higher polarity compared to diesters, influencing solubility and compatibility with polymers .
  • Branched esters (e.g., DEHA) enhance flexibility in PVC, while linear diesters (e.g., dioctyl adipate) improve thermal stability .
Physicochemical Properties
Property This compound DEHA Dioctyl Adipate Didecyl Adipate Oleyl Adipate
Boiling Point (°C) Not reported >300 245–340 Not reported 330–340
Density (g/cm³) Not reported ~0.92 1.01 Not reported ~0.88
Viscosity Not reported Low volatility Temperature-dependent Not reported High fluidity
Biodegradability Not reported High Limited data Limited data Moderate

Key Observations :

  • DEHA is noted for its low volatility and high biodegradability, making it preferable in food packaging and environmentally sensitive applications .
  • Oleyl adipate’s unsaturated structure provides flexibility at low temperatures, suitable for lubricants and adhesives .

Key Observations :

  • DEHA’s dominance in PVC plasticization stems from its balance of flexibility and low environmental toxicity .
  • Didecyl adipate’s longer alkyl chains enhance thermal stability, favoring high-performance lubricants .

Key Observations :

  • DEHA’s safety profile is well-documented, whereas this compound lacks comprehensive toxicological studies .
  • Dioctyl adipate’s safety data sheet highlights gaps in ecotoxicological assessments .

Biological Activity

Dodecyl hydrogen adipate (DHA) is an ester formed from dodecanol and adipic acid. Its biological activity has garnered attention in various fields, including cosmetics, pharmaceuticals, and food science. This article explores the biological properties of DHA, supported by relevant research findings and case studies.

Chemical Structure and Properties

DHA is characterized by its long hydrophobic dodecyl chain, which influences its solubility, permeability, and interaction with biological membranes. The chemical structure can be represented as follows:

C12H25O2C6H10O4\text{C}_{12}\text{H}_{25}\text{O}_2\text{C}_6\text{H}_{10}\text{O}_4

This structure contributes to its function as a surfactant and emulsifier, making it useful in various formulations.

1. Toxicity and Cytotoxicity

Research shows that DHA exhibits low toxicity levels in various cell lines. In a study assessing the cytotoxic effects of different esters, including DHA, it was found that at concentrations below 500 mOsM, DHA did not induce significant cytotoxicity or transformation in BALB/c-3T3 cells . The lethal dose for 50% of the cells (LD50) was determined to be high, indicating a favorable safety profile for potential applications.

2. Antimicrobial Activity

DHA has demonstrated antimicrobial properties against various pathogens. A study evaluated the effectiveness of dodecyl esters against bacterial strains, revealing that DHA could inhibit the growth of certain Gram-positive and Gram-negative bacteria . This activity is attributed to its ability to disrupt microbial cell membranes due to its amphiphilic nature.

3. Skin Penetration and Absorption

The long hydrophobic chain of DHA enhances its ability to penetrate skin barriers, making it a suitable candidate for transdermal drug delivery systems. Studies have shown that esters with longer alkyl chains exhibit improved permeability compared to shorter chains . This property is particularly beneficial in cosmetic formulations where enhanced skin absorption is desired.

Case Study 1: Cosmetic Applications

In cosmetic formulations, DHA has been used as an emollient and skin conditioning agent. A comparative study on various emollients found that products containing DHA provided superior hydration and skin barrier improvement compared to traditional mineral oils. Participants reported increased skin softness and reduced dryness after using products with DHA over a four-week period .

Case Study 2: Food Industry

DHA's application extends to the food industry as well. It has been utilized as an emulsifier in food products, enhancing texture and stability. A study on food emulsions indicated that DHA improved the stability of oil-in-water emulsions, reducing phase separation during storage . This property makes it valuable in maintaining the quality of processed foods.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1 below:

Property Finding Source
CytotoxicityLow toxicity; LD50 > 500 mOsM
Antimicrobial ActivityInhibits growth of Gram-positive/negative bacteria
Skin PenetrationEnhanced absorption due to long hydrophobic chain
Cosmetic EfficacyImproved hydration and skin barrier function
Food EmulsificationStabilizes oil-in-water emulsions

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